molecular formula C9H6ClN3O3 B6267908 8-chloro-2-methoxy-7-nitro-1,5-naphthyridine CAS No. 1691321-46-6

8-chloro-2-methoxy-7-nitro-1,5-naphthyridine

Cat. No.: B6267908
CAS No.: 1691321-46-6
M. Wt: 239.6
InChI Key:
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Description

8-chloro-2-methoxy-7-nitro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. It is characterized by the presence of a chlorine atom at the 8th position, a methoxy group at the 2nd position, and a nitro group at the 7th position on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-methoxy-7-nitro-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-methoxy-1,5-naphthyridine followed by chlorination. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The chlorination step can be performed using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-methoxy-7-nitro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-chloro-2-methoxy-7-nitro-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis by inhibiting key enzymes. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

    8-chloro-2-methoxy-1,5-naphthyridine: Lacks the nitro group at the 7th position.

    2-methoxy-7-nitro-1,5-naphthyridine: Lacks the chlorine atom at the 8th position.

    8-chloro-7-nitro-1,5-naphthyridine: Lacks the methoxy group at the 2nd position

Uniqueness

8-chloro-2-methoxy-7-nitro-1,5-naphthyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the naphthyridine ring influences its overall electronic properties and makes it a versatile compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-2-methoxy-7-nitro-1,5-naphthyridine involves the reaction of 2-amino-5-chloro-3-methoxypyridine with 2-nitrobenzaldehyde followed by cyclization to form the desired product.", "Starting Materials": [ "2-amino-5-chloro-3-methoxypyridine", "2-nitrobenzaldehyde", "Acetic acid", "Sodium acetate", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-chloro-3-methoxypyridine in acetic acid and add sodium acetate. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2-nitrobenzaldehyde to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add ethanol to the reaction mixture and heat at reflux for 4 hours.", "Step 4: Cool the reaction mixture and filter the precipitate. Wash the precipitate with ethanol and dry.", "Step 5: Dissolve the precipitate in hydrochloric acid and add sodium hydroxide until the pH is basic.", "Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the ethyl acetate solution and recrystallize the product from ethanol to obtain 8-chloro-2-methoxy-7-nitro-1,5-naphthyridine." ] }

CAS No.

1691321-46-6

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.6

Purity

0

Origin of Product

United States

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